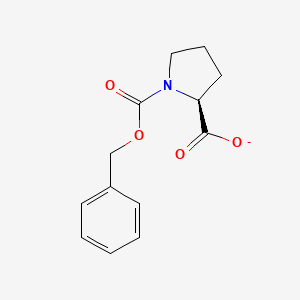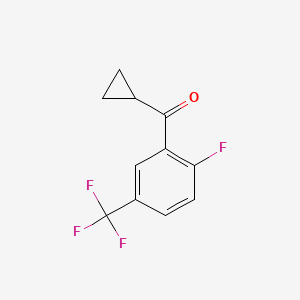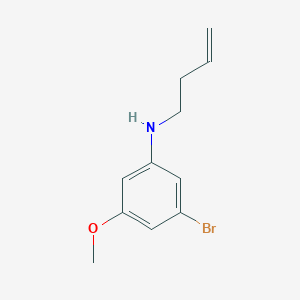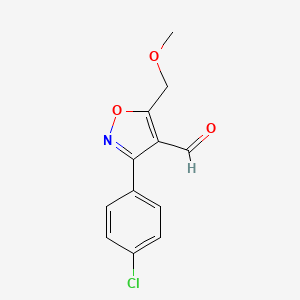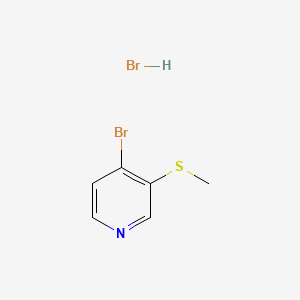
4-Bromo-3-(methylthio)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(methylthio)pyridine hydrobromide is a chemical compound with the molecular formula C6H7Br2NS. It is a substituted pyridine derivative, characterized by the presence of a bromine atom at the 4-position and a methylthio group at the 3-position on the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(methylthio)pyridine hydrobromide typically involves the bromination of 3-(methylthio)pyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methylthio)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used, often in solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones derived from the oxidation of the methylthio group.
Reduction Reactions: Products include pyridine derivatives with the bromine atom replaced by a hydrogen atom.
Scientific Research Applications
4-Bromo-3-(methylthio)pyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a ligand in the development of new biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its role in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methylthio)pyridine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a bromomethyl group instead of a bromine and methylthio group.
3-(Bromomethyl)pyridine hydrobromide: Similar but with the bromomethyl group at the 3-position.
4-(Chloromethyl)pyridine hydrochloride: Similar but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
4-Bromo-3-(methylthio)pyridine hydrobromide is unique due to the presence of both a bromine atom and a methylthio group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical and biological applications.
Properties
Molecular Formula |
C6H7Br2NS |
|---|---|
Molecular Weight |
285.00 g/mol |
IUPAC Name |
4-bromo-3-methylsulfanylpyridine;hydrobromide |
InChI |
InChI=1S/C6H6BrNS.BrH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H |
InChI Key |
WTYJITUGFNUFLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CN=C1)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


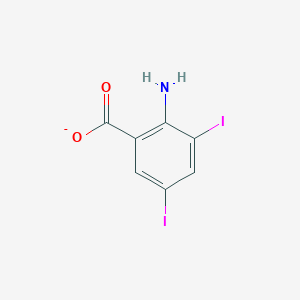
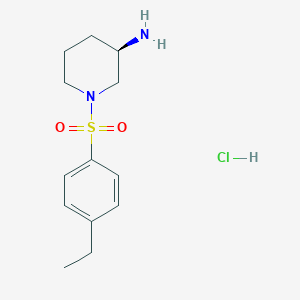
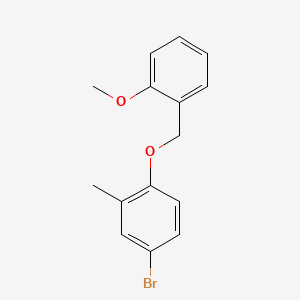
![Benzo[f][4,7]phenanthroline](/img/structure/B14763625.png)
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
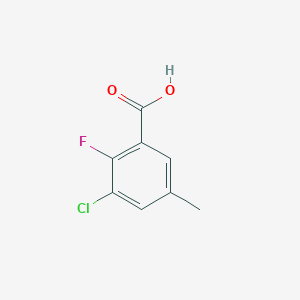
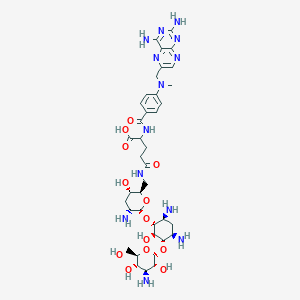
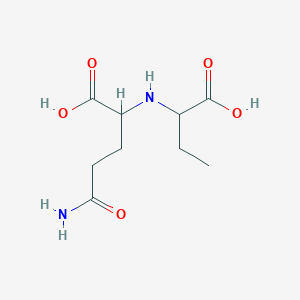
![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
